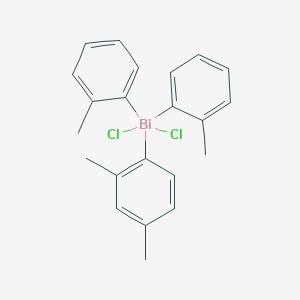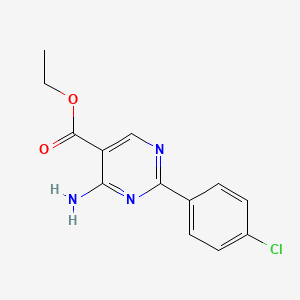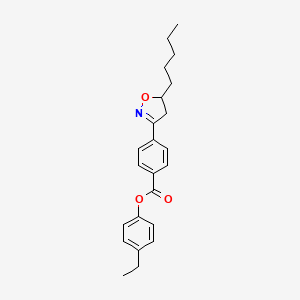![molecular formula C14H18BrNO3S B14218474 N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine CAS No. 828250-24-4](/img/structure/B14218474.png)
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to an oxopropyl chain, which is further linked to the amino acid L-methionine. The presence of the bromophenyl group imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine typically involves a multi-step process. One common method includes the following steps:
Oxopropylation: The attachment of an oxopropyl group to the bromophenyl compound.
Coupling with L-methionine: The final step involves coupling the bromophenyl-oxopropyl intermediate with L-methionine under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenyl ketones.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Bromophenyl ketones.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted bromophenyl derivatives.
Aplicaciones Científicas De Investigación
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxopropyl chain and L-methionine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can be compared with similar compounds such as:
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine: Similar structure but with valine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-threonine: Similar structure but with threonine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-leucine: Similar structure but with leucine instead of methionine.
Propiedades
Número CAS |
828250-24-4 |
|---|---|
Fórmula molecular |
C14H18BrNO3S |
Peso molecular |
360.27 g/mol |
Nombre IUPAC |
(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H18BrNO3S/c1-20-9-7-12(14(18)19)16-8-6-13(17)10-2-4-11(15)5-3-10/h2-5,12,16H,6-9H2,1H3,(H,18,19)/t12-/m0/s1 |
Clave InChI |
TYYJZLNWCCLPOH-LBPRGKRZSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
SMILES canónico |
CSCCC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


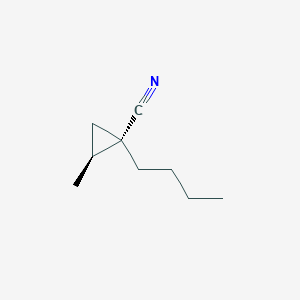
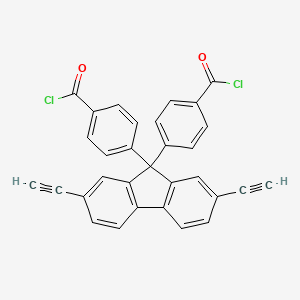
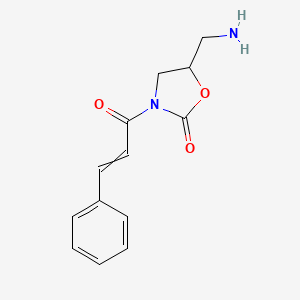
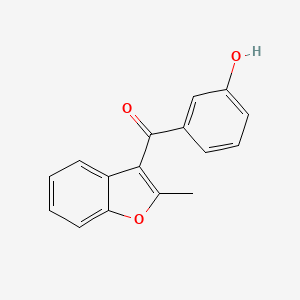

![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
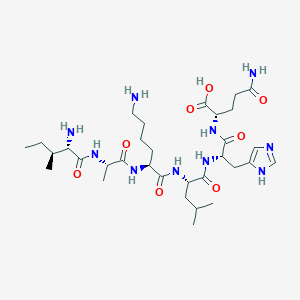
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)


